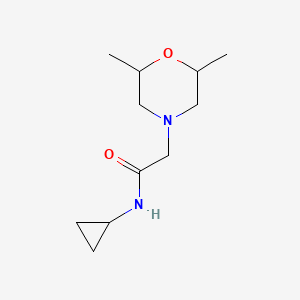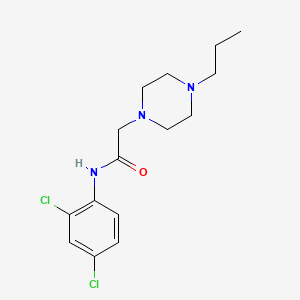![molecular formula C17H11N3O2 B5278523 1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline CAS No. 5955-26-0](/img/structure/B5278523.png)
1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that combines the structural features of benzodioxole, triazole, and quinoline. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling of Benzodioxole and Triazole: The benzodioxole and triazole moieties are coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Quinoline Ring: The final step involves the cyclization of the intermediate product to form the quinoline ring.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C .
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline is unique due to its combination of benzodioxole, triazole, and quinoline moieties. Similar compounds include:
1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoxaline: Shares the triazole and benzodioxole moieties but differs in the fused ring system.
1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of quinoline.
1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]thiadiazine: Contains a thiadiazine ring, offering different biological activities.
These compounds highlight the versatility of the triazoloquinoline scaffold in drug design and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-a]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c1-2-4-13-11(3-1)6-8-16-18-19-17(20(13)16)12-5-7-14-15(9-12)22-10-21-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPMCRSXEXTVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3C5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347782 |
Source


|
| Record name | 1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5955-26-0 |
Source


|
| Record name | 1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[3-(methylsulfonyl)phenyl]sulfonyl}-4-pyridin-2-ylpiperazine](/img/structure/B5278444.png)
![2-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5278446.png)
![N~2~-acetyl-N~1~-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-L-alaninamide](/img/structure/B5278452.png)

![2-[4-[(E)-2-(4-methoxyphenyl)ethenyl]-3,6-dihydro-2H-pyridin-1-yl]-1-phenylethanol;hydrochloride](/img/structure/B5278463.png)

![(1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5278488.png)

![2-[(aminocarbonyl)amino]-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]acetamide](/img/structure/B5278497.png)
![N-[1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5278498.png)
![2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B5278534.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5278541.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5278543.png)
![N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide](/img/structure/B5278554.png)
